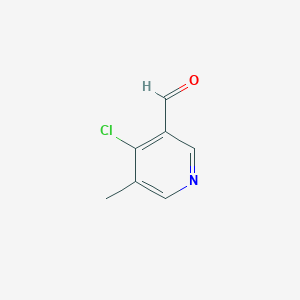
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl morpholine-4-carbodithioate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and morpholine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenethiol is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate dithiocarbamate is then reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anti-cancer, anti-tubercular, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-yl morpholine-4-carbodithioate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate oxidative stress pathways, inhibit microbial growth by targeting cell wall synthesis, and induce apoptosis in cancer cells by interacting with DNA
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- Benzothiazole-2-carboxylic acid
Comparison
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate is unique due to its morpholine and carbodithioate functional groups, which impart distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and antifungal activities, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
10225-09-9 |
|---|---|
Molecular Formula |
C12H12N2OS3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H12N2OS3/c16-12(14-5-7-15-8-6-14)18-11-13-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2 |
InChI Key |
WZTCIIKTILGIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)

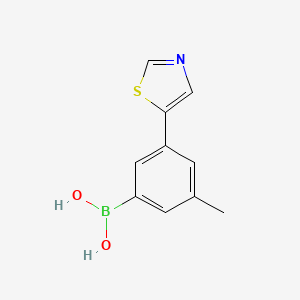
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
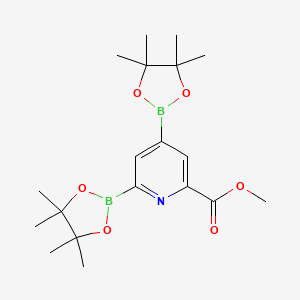
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
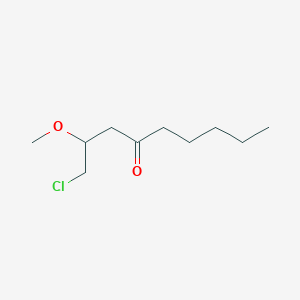
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)
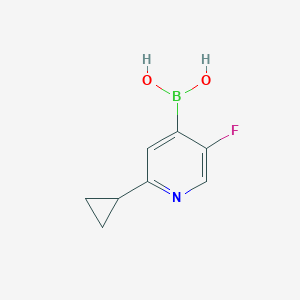
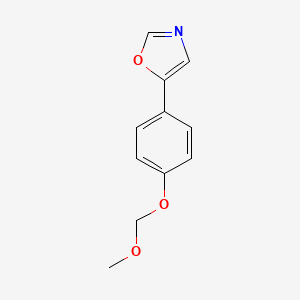
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)
